molecular formula C4H3F3O3S B3052405 Methanesulfonic acid, trifluoro-, 2-propynyl ester CAS No. 41029-46-3

Methanesulfonic acid, trifluoro-, 2-propynyl ester

Cat. No.: B3052405
CAS No.: 41029-46-3
M. Wt: 188.13 g/mol
InChI Key: ROQYGSVHXLIXGO-UHFFFAOYSA-N
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Description

Methanesulfonic acid, trifluoro-, 2-propynyl ester, also known as 2-propyn-1-yl trifluoromethanesulfonate, is an organosulfur compound with the molecular formula C₄H₃F₃O₃S. This compound is a triflate ester, which is often used in organic synthesis due to its reactivity and stability. It is a colorless liquid that is soluble in various organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanesulfonic acid, trifluoro-, 2-propynyl ester can be synthesized through the reaction of trifluoromethanesulfonic anhydride with propargyl alcohol. The reaction typically occurs in the presence of a base such as pyridine or lutidine, and an aprotic solvent like dichloromethane or carbon tetrachloride. The reaction conditions often involve cooling the mixture to low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, trifluoro-, 2-propynyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Bases: Pyridine, lutidine, and anhydrous sodium carbonate are commonly used.

    Solvents: Dichloromethane, carbon tetrachloride, and pentane are typical solvents.

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted products can be formed.

    Coupling Products: Biaryl compounds are common products in Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Methanesulfonic acid, trifluoro-, 2-propynyl ester has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

    Pharmaceuticals: It is involved in the synthesis of active pharmaceutical ingredients.

    Material Science: It is used in the preparation of advanced materials and polymers.

    Catalysis: It serves as a catalyst in various organic reactions.

Mechanism of Action

The mechanism of action of methanesulfonic acid, trifluoro-, 2-propynyl ester involves its role as an electrophile in substitution and coupling reactions. The triflate group is a good leaving group, which facilitates the formation of new bonds. In coupling reactions, the compound interacts with palladium catalysts to form carbon-carbon bonds through oxidative addition and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonic acid, trifluoro-, 2-propynyl ester: Known for its high reactivity and stability.

    Methanesulfonic acid, trifluoro-, 2-butynyl ester: Similar structure but with a different alkyl group.

    Methanesulfonic acid, trifluoro-, 2-ethynyl ester: Another similar compound with a different alkyl group.

Uniqueness

This compound is unique due to its propargyl group, which imparts specific reactivity in organic synthesis. Its ability to participate in a wide range of reactions makes it a versatile reagent in both academic and industrial research .

Properties

IUPAC Name

prop-2-ynyl trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3O3S/c1-2-3-10-11(8,9)4(5,6)7/h1H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQYGSVHXLIXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1068271
Record name Methanesulfonic acid, trifluoro-, 2-propynyl ester
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Molecular Weight

188.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41029-46-3
Record name 2-Propyn-1-yl 1,1,1-trifluoromethanesulfonate
Source CAS Common Chemistry
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Record name Methanesulfonic acid, 1,1,1-trifluoro-, 2-propyn-1-yl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonic acid, 1,1,1-trifluoro-, 2-propyn-1-yl ester
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Record name Methanesulfonic acid, trifluoro-, 2-propynyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(trifluoromethylsulfonyloxy)prop-1-yne
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Synthesis routes and methods

Procedure details

2-Propyn-1-yl trifluoromethanesulfonate was prepared in carbon tetrachloride solution and used as a dried solution in Examples 45 through 48 in the same way that 2-propen-1-yl trifluoromethanesulfonate was prepared and was used in Examples 41 through 44 starting with 2-propyn-1-ol (propargyl alcohol) and trifluoromethanesulfonic anhydride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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